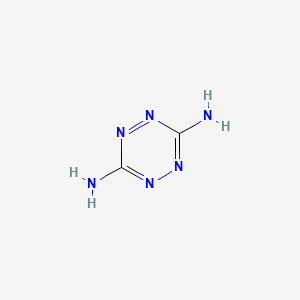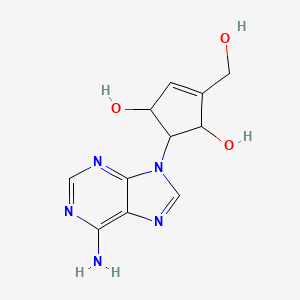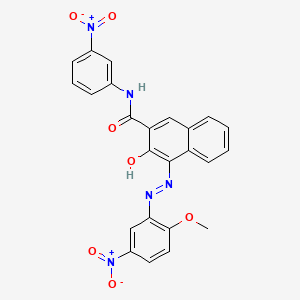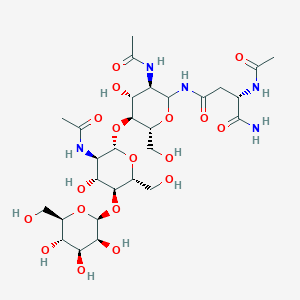
(R)-profenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-profenamine is the (R)-enantiomer of profenamine. It is an enantiomer of a (S)-profenamine.
Wissenschaftliche Forschungsanwendungen
1. Antiparkinsonian Drug Activity
(R)-profenamine, also known as Ethopropazine, is a phenothiazine derivative used as an antiparkinsonian drug. It exhibits anticholinergic, antihistamine, and antiadrenergic actions. The drug's transition metal complexes with ZnBr2, CdBr2, CdI2, and HgBr2 have been synthesized and characterized, highlighting its potential for diverse applications in neurology and biochemistry (Debbeti, Ahmad, Ananda, & Gowda, 2013).
2. Motor Activity Effects in Mice
In a study comparing the effects of eight antiparkinsonian anticholinergic drugs, including (R)-profenamine, on motor activity in mice, it was found that (R)-profenamine had sedative properties. This finding is significant for understanding its impact on motor functions, which is crucial in Parkinson's disease treatment (Goldschmidt, Savary, & Simon, 1984).
3. Spectrophotometric Applications
(R)-profenamine hydrochloride has been proposed as a sensitive and selective reagent for the spectrophotometric determination of vanadium (V). This application is particularly useful in the analytical chemistry field, especially for the detection of vanadium in various compounds, including vanadium steel (Sankegowda & Padmaji, 1978).
Eigenschaften
CAS-Nummer |
852369-53-0 |
|---|---|
Produktname |
(R)-profenamine |
Molekularformel |
C19H24N2S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
(2R)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
CDOZDBSBBXSXLB-OAHLLOKOSA-N |
Isomerische SMILES |
CCN(CC)[C@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Kanonische SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)










![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
